molecular formula C25H32N6 B11603386 N,N'-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No. B11603386
M. Wt: 416.6 g/mol
InChI Key: DTGABDBYDYCBQG-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. The initial step often includes the formation of the triazine core through a cyclization reaction. This is followed by the introduction of the 2-ethylphenyl groups and the 4-methylpiperidin-1-yl group through substitution reactions. Common reagents used in these steps include amines, aldehydes, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N,N’-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the 4-methylpiperidin-1-yl group, which may affect its biological activity and applications.

    N,N’-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine: Similar structure but may have different substituents on the triazine ring.

Uniqueness

N,N’-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the 2-ethylphenyl and 4-methylpiperidin-1-yl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

properties

Molecular Formula

C25H32N6

Molecular Weight

416.6 g/mol

IUPAC Name

2-N,4-N-bis(2-ethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H32N6/c1-4-19-10-6-8-12-21(19)26-23-28-24(27-22-13-9-7-11-20(22)5-2)30-25(29-23)31-16-14-18(3)15-17-31/h6-13,18H,4-5,14-17H2,1-3H3,(H2,26,27,28,29,30)

InChI Key

DTGABDBYDYCBQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCC(CC3)C)NC4=CC=CC=C4CC

Origin of Product

United States

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